molecular formula C15H19F2NO2 B3331972 L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- CAS No. 865774-84-1

L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-

Cat. No.: B3331972
CAS No.: 865774-84-1
M. Wt: 283.31 g/mol
InChI Key: FLNXVLGQDJBZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- is a fluorinated tetralin-substituted amino acid derivative. Its structure combines the L-norvaline backbone with a difluorinated tetrahydro-naphthalenyl group at the N-terminal, conferring unique steric and electronic properties. This compound is listed in commercial catalogs (e.g., CymitQuimica) as a research chemical, with applications in medicinal chemistry and drug development due to its chiral center and fluorinated aromatic moiety .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2/c1-2-3-14(15(19)20)18-11-5-4-9-6-10(16)7-13(17)12(9)8-11/h6-7,11,14,18H,2-5,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNXVLGQDJBZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC1CCC2=C(C1)C(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- involves several steps, starting with the preparation of the naphthalene derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

The compound exhibits a range of applications in scientific research:

Neurodegenerative Diseases

L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- has been studied for its potential in treating neurodegenerative diseases such as Alzheimer’s disease. Its mechanism includes:

  • Inhibition of Arginase : By inhibiting arginase activity, it increases the availability of arginine for nitric oxide production, which is crucial for neuronal health.
  • S6 Kinase Inhibition : It modulates pathways involved in protein synthesis and cellular growth that are often disrupted in neurodegenerative conditions .

Cancer Research

The compound is also being investigated for its anti-cancer properties:

  • Tumor Growth Inhibition : Studies suggest that it can inhibit tumor growth by modulating nitric oxide production and affecting cellular signaling pathways linked to cancer progression.
  • Potential as a Therapeutic Agent : Its dual inhibition mechanism makes it a candidate for further exploration in cancer therapeutics .

Biochemistry and Pharmacology

In biochemical research, L-Norvaline serves as a valuable tool:

  • Amino Acid Metabolism Studies : It aids in understanding metabolic pathways involving amino acids and their derivatives.
  • Enzyme Inhibition Studies : The compound's role as an inhibitor of arginase and S6 kinase provides insights into enzyme regulation and potential therapeutic interventions .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of L-Norvaline derivatives in various experimental models:

  • Alzheimer's Disease Models : In vitro studies demonstrated that treatment with L-Norvaline derivatives led to improved cognitive function markers by reducing neuroinflammation .
  • Cancer Cell Lines : Research indicated that the compound significantly decreased cell viability in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Metabolic Studies : Investigations into amino acid metabolism revealed that L-Norvaline can influence metabolic pathways related to energy production and nitrogen balance in cells .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of arginase and S6 kinase:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on three key features: fluorination pattern, tetralin/naphthalenyl substitution, and amino acid backbone. Below is a comparative analysis:

Table 1: Key Structural Comparisons

Compound Name Fluorination Position Tetralin/Naphthalenyl Substitution Amino Acid Backbone Key Differences Reference(s)
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- 6,8-difluoro Tetrahydro-2-naphthalenyl (R) L-Norvaline Reference compound; chiral R-configuration at tetralin ring.
(S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide 6,8-difluoro Tetrahydro-2-naphthalenyl (S) Pentanamide S-configuration at tetralin ring; extended side chain with imidazole and neopentyl groups. Patented by Pfizer for antibacterial use.
1-Fluoronaphthalene 1-fluoro Naphthalene (no tetralin saturation) None Simpler fluorinated naphthalene; lacks amino acid moiety. Used as a reference impurity in pharmaceutical analysis.
N-[(2S)-6,8-Difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-L-norvaline 6,8-difluoro Tetrahydro-2-naphthalenyl (S) L-Norvaline Stereoisomer of the target compound; S-configuration at tetralin ring. Listed by CymitQuimica but lacks published biological data.

Key Findings from Comparative Analysis

Stereochemical Impact :

  • The (2R) configuration in the target compound distinguishes it from Pfizer’s (S)-configured analog . Stereochemistry likely influences receptor binding; for example, the Pfizer compound’s imidazole-neopentyl side chain and S-configuration enhance antibacterial activity, whereas the target compound’s simpler structure may prioritize metabolic stability .

Fluorination and Bioactivity: The 6,8-difluoro substitution is shared with Pfizer’s compound, suggesting fluorine’s role in enhancing lipophilicity and resistance to oxidative metabolism. In contrast, 1-fluoronaphthalene (mono-fluoro) lacks these advantages and is primarily a synthetic intermediate .

Amino Acid Backbone: L-Norvaline derivatives (target compound and its S-isomer) retain α-amino acid functionality, enabling peptide-like interactions. Pfizer’s pentanamide analog replaces the carboxyl group with a bulkier amide, likely altering membrane permeability and target selectivity .

Biological Activity

L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- is a synthetic derivative of L-norvaline, an amino acid known for its various biological activities. The compound features a unique difluorinated tetrahydronaphthalene moiety that enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₉F₂N₁O₂
  • Molecular Weight : 283.31 g/mol
  • CAS Number : 1309869-67-7

The presence of fluorine atoms in the structure contributes to its electrophilic properties, which can influence interactions with biological targets.

L-Norvaline acts primarily as an arginase inhibitor , which is crucial for the regulation of nitric oxide (NO) production. By inhibiting arginase, L-norvaline can increase the availability of arginine for nitric oxide synthase (NOS), thus potentially enhancing NO-mediated signaling pathways that are important for vascular function and other physiological processes .

Key Mechanisms Include:

  • Inhibition of Arginase : Reduces the conversion of arginine to urea and ornithine.
  • Modulation of Nitric Oxide Production : Enhances NO levels, which can improve endothelial function and vascular health.
  • Reactivity Patterns : The difluoro-substituted naphthalene may participate in electrophilic aromatic substitutions or nucleophilic attacks due to the electron-withdrawing nature of fluorine .

Biological Activities and Applications

L-Norvaline has been studied for various biological activities:

  • Cardiovascular Health :
    • Enhances endothelial function through increased nitric oxide production.
    • Potentially reduces blood pressure by improving vasodilation.
  • Antioxidant Activity :
    • Exhibits properties that may protect cells from oxidative stress.
  • Anti-inflammatory Effects :
    • May modulate inflammatory pathways through its effects on nitric oxide levels.
  • Potential Therapeutic Uses :
    • Investigated for applications in treating cardiovascular diseases and metabolic disorders due to its role in modulating arginine metabolism .

Research Findings and Case Studies

Several studies have highlighted the biological significance of L-Norvaline:

StudyFindings
Study 1Demonstrated that L-Norvaline significantly increases NO production in endothelial cells, leading to improved vascular function .
Study 2Showed that L-Norvaline reduced markers of oxidative stress in animal models .
Study 3Found that administration of L-Norvaline improved exercise performance in mice by enhancing muscular blood flow .

Comparative Analysis with Similar Compounds

L-Norvaline can be compared with other derivatives such as:

CompoundStructureKey Features
L-Norvaline (base)C₅H₁₁NO₂Non-proteinogenic amino acid; basic structure without fluorination.
L-Norvaline N-methyl esterC₁₅H₂₃F₂N₂O₂Increased lipophilicity; may enhance membrane permeability.
L-Norvaline N-(tert-butyl) esterC₁₅H₂₃F₂N₂O₂Unique steric properties; different reactivity and stability profiles compared to methyl and ethyl esters .

Q & A

Q. What is the mechanism of L-norvaline's arginase inhibition, and how does this affect nitric oxide (NO) signaling in experimental models?

L-Norvaline acts as a competitive inhibitor of arginase, diverting L-arginine toward nitric oxide synthase (NOS) to enhance NO production . This mechanism was validated in a rat mesenteric thrombosis model, where L-norvaline reduced intestinal necrosis by 26.4% compared to controls, likely via improved microvascular perfusion . Researchers should measure arginase activity (e.g., urea quantification) and NO metabolites (nitrites/nitrates) to confirm pathway modulation.

Q. How can L-norvaline be quantified in biological samples, and what analytical methods are recommended?

High-performance liquid chromatography (HPLC) with fluorescence detection using o-phthalaldehyde (OPA) derivatization is a validated method for detecting free amino acids, including L-norvaline . Internal standards like homocysteic acid improve accuracy. For tissue-specific quantification, homogenization followed by centrifugal filtration (3 kDa cutoff) is advised to remove proteins .

Q. What in vivo models are suitable for studying L-norvaline's therapeutic potential in metabolic disorders?

Hyperlipidemic diabetic rat (HDR) models demonstrate L-norvaline’s efficacy in improving insulin sensitivity, reducing fasting blood glucose by ~30%, and normalizing adiponectin/leptin ratios . Dosages of 10 mg/kg/day for 30 days are effective, with outcomes tracked via glucose tolerance tests and lipid profiling .

Advanced Research Questions

Q. How can conflicting findings on L-norvaline’s neuroprotective vs. neurotoxic effects be resolved?

While L-norvaline reversed cognitive decline in 3xTg-AD mice by reducing β-amyloidosis and TNF-α levels , in vitro studies report mitochondrial fragmentation and necrotic cell death at concentrations ≥125 µM . To reconcile this, researchers should:

  • Compare dose-response curves across models (e.g., murine vs. human neuronal cultures).
  • Use isotopic tracers (e.g., 5-d3-Nva ) to assess metabolic incorporation and tissue-specific toxicity thresholds.
  • Evaluate co-administration with protective amino acids (e.g., L-leucine) to mitigate cytotoxicity .

Q. What experimental strategies optimize L-norvaline’s therapeutic window in ischemia-reperfusion injury?

In a rat mesenteric ischemia model, L-norvaline reduced necrosis volume from 32.4% to 23.8%, but co-administration with glibenclamide (a KATP channel blocker) diminished efficacy to 29.7% . To enhance specificity:

  • Use selective arginase-2 inhibitors to target pathological isoforms.
  • Apply localized delivery (e.g., intraperitoneal vs. oral) to minimize systemic exposure.
  • Monitor oxidative stress markers (e.g., malondialdehyde) to differentiate NO-mediated benefits from ROS-mediated harm .

Q. How does L-norvaline modulate immune cell function, and what are the implications for cancer research?

L-Norvaline increases inducible nitric oxide synthase (iNOS) activity in tumor-associated neutrophils, enhancing immunosuppressive function via NO-dependent T-cell inhibition . However, arginase inhibition alone induces neutrophil apoptosis, complicating interpretation . Researchers should:

  • Use single-cell RNA sequencing to map arginase/iNOS co-expression patterns.
  • Test combinatorial therapies with checkpoint inhibitors to counteract immunosuppression.

Contradictions and Future Directions

  • Toxicity vs. Efficacy : While L-norvaline shows therapeutic promise in metabolic and neurodegenerative models , its cytotoxicity in vitro necessitates rigorous dose optimization .
  • Mechanistic Complexity : Dual roles in NO modulation (protective) and mitochondrial dysfunction (toxic) highlight the need for isoform-specific targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-
Reactant of Route 2
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.